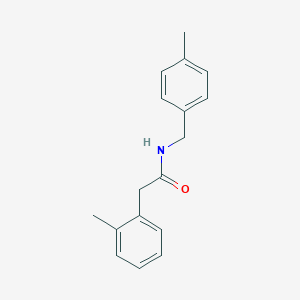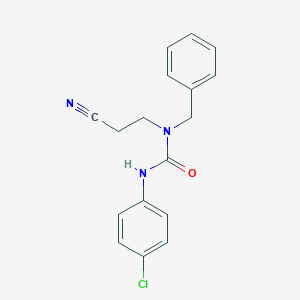
N-(4-methylbenzyl)-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)-2-(2-methylphenyl)acetamide, also known as N-phenylacetyl-2-methylbenzylamine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of N-(4-methylbenzyl)-2-(2-methylphenyl)acetamide is not fully understood. It has been suggested that it may act by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines, or by modulating the activity of ion channels involved in pain signaling.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also has analgesic properties by reducing pain sensitivity in various animal models. In addition, it has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methylbenzyl)-2-(2-methylphenyl)acetamide in lab experiments is its relatively low toxicity and high solubility in organic solvents. However, one limitation is its limited availability and high cost, which may limit its use in large-scale studies.
Orientations Futures
There are several future directions for research on N-(4-methylbenzyl)-2-(2-methylphenyl)acetamide. One area of interest is its potential use as a therapeutic agent for inflammatory and pain-related conditions. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in human clinical trials. Another area of interest is its potential use as an anti-cancer agent. Future studies should focus on identifying the specific types of cancer that this compound is effective against and exploring its potential use in combination with other cancer therapies.
Méthodes De Synthèse
The synthesis of N-(4-methylbenzyl)-2-(2-methylphenyl)acetamide involves the reaction of 2-methylphenylacetonitrile with 4-methylbenzylamine in the presence of acetic anhydride and pyridine. The reaction proceeds via an imine intermediate and yields the desired product in moderate to good yields.
Applications De Recherche Scientifique
N-(4-methylbenzyl)-2-(2-methylphenyl)acetamide has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in various in vitro and in vivo models.
Propriétés
Formule moléculaire |
C17H19NO |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H19NO/c1-13-7-9-15(10-8-13)12-18-17(19)11-16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,18,19) |
Clé InChI |
NOKLPOCWCZYGBN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2C |
SMILES canonique |
CC1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)-3-methylbenzamide](/img/structure/B240373.png)
![3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240381.png)
![3-{[(3-Ethylphenoxy)acetyl]amino}benzamide](/img/structure/B240397.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)

![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)

![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)